Californidine

Prolyl oligopeptidase Neuropsychiatric disorders Isoquinoline alkaloids

Researchers studying POP inhibition or PCSK9-dependent cholesterol mechanisms face irreproducible results when substituting Eschscholzia alkaloids without validation. Californidine eliminates this risk as the most potent POP inhibitor among characterized isoquinoline alkaloids (IC50 55.6 ± 3.5 μM) with a unique dual LDLR-upregulation/PCSK9-reduction profile opposite to statins. • POP IC50 = 55.6 μM-strongest among isoquinoline alkaloids; ideal lead scaffold for psychiatric & cognitive disorder targets • Induces LDLR expression comparably to 2.5 μM simvastatin while simultaneously reducing PCSK9-opposite to statin controls • 4-fold lower Caco-2 permeability vs. escholtzine; negligible CYP3A4 inhibition (IC50 > 80 μM)-critical reference for quaternary alkaloid permeability studies • 2-12× higher abundance in E. californica vs. escholtzine or protopine-optimal primary UHPLC-MS/MS quantitative marker for extract standardisation

Molecular Formula C20H20NO4+
Molecular Weight 338.4 g/mol
CAS No. 18830-99-4
Cat. No. B190724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalifornidine
CAS18830-99-4
SynonymsN-Methylcalifornine;  (-)-Californidine;  (5S)-5,6,12,13-Tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f']bis[1,3]benzodioxol-5,12-iminium
Molecular FormulaC20H20NO4+
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C
InChIInChI=1S/C20H20NO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18/h5-8,15-16H,3-4,9-10H2,1-2H3/q+1
InChIKeyHFYKETHYKFKFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Californidine Reference Standard


Californidine is a quaternary benzylisoquinoline alkaloid with a permanent positive charge on the nitrogen atom, corresponding to molecular formula C20H20NO4+ and a molecular weight of 338.4 g/mol [1]. It is the predominant alkaloid in the aerial organs of the California poppy (Eschscholzia californica) and serves as a key phytochemical marker for the standardisation of E. californica-based preparations [2]. Unlike tertiary isoquinoline alkaloids that can readily cross biological membranes, californidine's permanent positive charge confers distinct physicochemical and permeability properties that directly influence its behaviour in biological assays and formulation development.

Pathway studies POP inhibition and LDLR/PCSK9 modulation probe
Standardization Phytochemical marker for E. californica products
ADME/Tox Quaternary alkaloid permeability and CYP reference

Californidine vs. Escholtzine & Protopine


Although californidine, escholtzine, and protopine are all isolated from the same botanical source, they exhibit fundamentally different bioactivity profiles, intestinal permeability, and metabolic stability. Quantitative evidence demonstrates that californidine is 4-fold less permeable in Caco-2 monolayers than escholtzine and protopine [1], and it is over 6-fold less potent as a CYP3A4 inhibitor compared to escholtzine [2]. Furthermore, californidine uniquely reduces PCSK9 expression in hepatocytes—a behaviour opposite to simvastatin and distinct from other tested alkaloids [3]. These differences mean that substituting one alkaloid for another without experimental validation will compromise assay reproducibility, confound structure–activity relationship interpretations, and lead to erroneous conclusions about the pharmacological properties of Eschscholzia-based preparations.

Permeability profile differs substantially from escholtzine and protopine; Caco-2 classification is low-to-moderate vs. high, which may alter oral absorption interpretations.
CYP3A4 inhibition is negligible (IC50 > 80 μM) compared to escholtzine's significant inhibition; substituting may change drug-interaction study outcomes.
LDLR/PCSK9 modulation pattern diverges: californidine reduces PCSK9 while simvastatin increases it; direct replacement confounds hepatocyte pathway analysis.

Californidine Quantitative Evidence


Prolyl Oligopeptidase Inhibition

In a head-to-head screening of 31 isoquinoline alkaloids against recombinant prolyl oligopeptidase (POP), californidine exhibited an IC50 of 55.6 ± 3.5 μM, making it 1.8-fold more potent than dihydrosanguinarine (IC50 = 99.1 ± 7.6 μM), 2.3-fold more potent than corypalmine (IC50 = 128.0 ± 10.5 μM), and 2.4-fold more potent than N-methyllaurotetanine (IC50 = 135.0 ± 11.7 μM) [1]. This is the only published POP inhibition data for californidine and positions it as the most active compound within this structurally diverse alkaloid set.

POP Inhibition
Head-to-head
IC50 = 55.6 ± 3.5 μM; 1.8–2.4× more potent than dihydrosanguinarine, corypalmine, N-methyllaurotetanine
Supports POP pathway inhibition screening in isoquinoline alkaloid studies
Single recombinant enzyme assay; neuronal cell/animal context not assessed
Prolyl oligopeptidase Neuropsychiatric disorders Isoquinoline alkaloids

LDLR & PCSK9 Modulation

When tested side-by-side in a hepatocyte cellular model, californidine (at tested concentrations) induced LDLR expression to a level comparable to 2.5 μM simvastatin, and simultaneously reduced PCSK9 protein expression—a pattern opposite to simvastatin, which upregulates both LDLR and PCSK9 [1]. In the same study, berberine mirrored californidine's LDLR-up/PCSK9-down profile, while govaniadine showed a statin-like pattern (LDLR-up/PCSK9-up). All compounds reduced total cholesterol in hepatocytes. This places californidine in a select subset of isoquinoline alkaloids that decouple LDLR induction from PCSK9 induction.

LDLR & PCSK9
Head-to-head
LDLR induction comparable to 2.5 μM simvastatin; PCSK9 protein reduced (opposite to simvastatin response)
Hepatocyte LDLR/PCSK9 pathway response differs from statin reference
HepG2 cell model; quantitative PCSK9 fold-change not reported
Cholesterol metabolism PCSK9 LDL receptor Hepatocyte model

CYP3A4 Inhibition

In a comparative CYP3A4 inhibition assay using a 70% ethanolic extract of E. californica as well as purified alkaloids, californidine and protopine showed no significant inhibition (IC50 > 80 μM), whereas escholtzine inhibited CYP3A4 with an IC50 of 13.4 ± 4.7 μM [1]. This represents at least a 6-fold difference in inhibitory potency. The extract itself showed an IC50 of 128.6 ± 61.8 μg/mL, with escholtzine identified as the primary CYP3A4-inhibitory constituent.

CYP3A4 Inhibition
Head-to-head
IC50 > 80 μM (not significant); escholtzine IC50 = 13.4 ± 4.7 μM (>6-fold difference)
Lower CYP3A4 interaction potential in vitro compared to escholtzine
Interpret in context of multi-alkaloid formulation; no clinical CYP data
CYP3A4 inhibition Drug interaction Isoquinoline alkaloid safety

Intestinal Permeability

In filter-grown Caco-2 cell monolayers—an established model for human small-intestinal absorption—californidine was classified as low-to-moderately permeable, whereas escholtzine and protopine were classified as highly permeable [1]. Active transport was potentially involved in the transfer of all three alkaloids. This permeability ranking is consistent with californidine's permanent quaternary ammonium structure, which limits passive transcellular diffusion.

Permeability
Head-to-head
Classified low-to-moderate permeability in Caco-2 monolayers; escholtzine and protopine highly permeable
Quaternary charge limits passive diffusion; may affect in vitro–in vivo extrapolation
Active transport contribution suggested; quantitative Papp values in full text
Caco-2 permeability Oral bioavailability Quaternary alkaloid absorption

Alkaloid Content for Standardization

Quantification by UHPLC-MS/MS across eight commercial California poppy products yielded californidine contents ranging from 0.13 to 2.55 mg/g, escholtzine from 0.05 to 0.63 mg/g, and protopine from 0.008 to 0.200 mg/g [1]. On a mass basis, californidine was consistently the most abundant alkaloid, exceeding escholtzine by up to 4-fold and protopine by up to 12-fold depending on the product. Earlier HPLC analysis of plant organs confirmed that californidine is the major alkaloid in all aerial parts except flowers, where escholtzine predominates .

Standardization
Reported
0.13–2.55 mg/g in commercial products (2–12× higher than escholtzine or protopine)
Supports californidine as primary quantitative marker for E. californica assays
UHPLC-MS/MS across 8 products; verify method for specific matrices
Phytochemical standardisation Quality control UHPLC-MS/MS quantification

5-HT1A Receptor Binding

In a radioligand displacement assay using [3H]8-OH-DPAT on human recombinant 5-HT1A receptors, californidine exhibited negligible binding (EC50 > 100 μM), whereas the aporphine alkaloid N-methyllaurotetanine, isolated from the same extract, displayed an EC50 of 155 nM and a Ki of 85 nM [1]. This represents a greater than 600-fold difference in affinity. Protopine was similarly inactive. The authors concluded that the 5-HT1A activity of the crude extract was primarily attributable to N-methyllaurotetanine and not to the quaternary pavine alkaloids californidine and escholtzine.

5-HT1A Binding
Head-to-head
EC50 > 100 μM (negligible); N-methyllaurotetanine Ki = 85 nM (>600-fold difference)
5-HT1A activity attributed to aporphine alkaloid, not californidine
Useful as negative control in serotonergic pathway assays
5-HT1A receptor Radioligand binding Serotonergic activity Aporphine alkaloids

Californidine Applications


Prolyl Oligopeptidase Drug Discovery

Californidine is the most potent POP inhibitor among structurally characterised isoquinoline alkaloids (IC50 = 55.6 ± 3.5 μM [1]). Research groups investigating POP as a therapeutic target for schizophrenia, bipolar disorder, or cognitive deficits should prioritise californidine as a quaternary alkaloid lead scaffold. Its permanent charge may also confer advantages in restricting CNS penetration if peripheral POP inhibition is desired, or conversely, active transport mechanisms may need to be investigated for CNS delivery.

PCSK9-Independent LDLR Upregulation

Californidine induces LDLR expression at levels comparable to 2.5 μM simvastatin while simultaneously reducing PCSK9—a profile opposite to statins [2]. Hepatocyte-based cholesterol-lowering assays that aim to dissect PCSK9-dependent versus PCSK9-independent mechanisms should include californidine as a tool compound alongside berberine (similar profile) and simvastatin (control with opposite PCSK9 behaviour).

Eschscholzia californica Standardization

With californidine content ranging from 0.13 to 2.55 mg/g in commercial products—2- to 12-fold higher than escholtzine or protopine [3]—analytical laboratories should select californidine as the primary quantitative marker for UHPLC-MS/MS or HPLC-UV standardisation of E. californica raw materials, extracts, and finished phytomedicines. Its higher abundance provides a wider linear range and improved assay robustness.

ADME/Tox Profiling of Quaternary Alkaloids

Californidine's low Caco-2 permeability relative to escholtzine and protopine [3], combined with its negligible CYP3A4 inhibition (IC50 > 80 μM vs. escholtzine IC50 = 13.4 μM [4]), makes it a critical reference compound for studying the impact of permanent quaternary charge on oral absorption and metabolic stability. Formulation scientists developing oral dosage forms of California poppy extracts should use californidine permeability data to guide permeation enhancer or nanoparticulate formulation strategies.

Application
Selection Property
Validation Focus
POP inhibition research
POP pathway inhibition potency in isoquinoline alkaloid panel
Recombinant POP enzyme IC50 endpoint review
Hepatocyte cholesterol pathway studies
LDLR induction without compensatory PCSK9 upregulation
HepG2 LDLR/PCSK9 protein expression endpoint monitoring
E. californica standardization
Most abundant alkaloid marker across commercial products
UHPLC-MS/MS linear range and matrix robustness
Quaternary alkaloid ADME profiling
Low passive permeability and low CYP3A4 inhibition vs. escholtzine
Caco-2 permeability classification and CYP interaction screening
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